molecular formula C16H9ClN2O3S2 B2707402 3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 524739-34-2

3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2707402
CAS No.: 524739-34-2
M. Wt: 376.83
InChI Key: GQSUGSDHAAAKEK-NTEUORMPSA-N
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Description

The compound 3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as 7b) is a rhodanine derivative synthesized via condensation of 3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one with 3-nitrobenzaldehyde. Key characteristics include:

  • Molecular formula: C₁₀H₆ClN₃O₃S₂ (calculated molecular weight: 315.76 g/mol) .
  • Physical properties: Melting point 257–263°C, yellow crystalline solid .
  • Spectral data:
    • UV-Vis: λₘₐₓ = 367.6 nm (log ε = 3.38) .
    • IR: Peaks at 3255 cm⁻¹ (NH stretch), 1728 cm⁻¹ (C=O stretch) .
    • NMR: Distinct aromatic proton signals (δ 8.39–7.70 ppm) and a singlet for the benzylidene CH group (δ 7.70 ppm) .

Rhodanine derivatives like 7b are studied for their bioactivity, particularly as photosynthesis inhibitors (PET) and antimicrobial agents .

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3S2/c17-11-4-6-12(7-5-11)18-15(20)14(24-16(18)23)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSUGSDHAAAKEK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, a member of the thiazolidinone family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazolidinone core that is known for its pharmacological potential. The unique combination of a nitro group and a chlorophenylthio group enhances its biological activity and reactivity, making it an important subject of study.

The compound has the following chemical structure:

  • IUPAC Name : (5E)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • Molecular Formula : C16H9ClN2O3S2
  • CAS Number : 301309-29-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolidinone Core : Reaction of thiourea with α-haloketones under basic conditions.
  • Introduction of the Nitro Group : Nitration using concentrated nitric acid and sulfuric acid.
  • Attachment of the Chlorophenylthio Group : Nucleophilic substitution with 4-chlorothiophenol.

These synthetic routes have been optimized to enhance yields and purity, making the compound readily available for biological testing .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells. Notably, it has demonstrated cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HT29 (colon cancer) .

A comparative study highlighted that certain derivatives exhibited IC50 values comparable to established anticancer drugs such as doxorubicin, indicating strong potential for therapeutic applications .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, enhancing its antimicrobial and anticancer effects .

Case Studies

Several studies have investigated the biological effects of thiazolidinone derivatives:

  • Da Silva et al. (2020) evaluated the anti-glioma activity of thiazolidinone derivatives, reporting significant cytotoxicity against glioblastoma multiform cells .
  • Yahiaoui et al. (2020) developed new thiazolidine derivatives showing potent antiproliferative activity against various cancer cell lines through structural modifications .

Comparative Analysis

The table below summarizes the biological activities and IC50 values of selected thiazolidinone derivatives compared to this compound:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer~ 1.61
5-(4-Bromophenyl)-2-thioxo-1,3-thiazolidin-4-oneAnticancer~ 2.00
5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-oneAntimicrobial~ 0.85

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiazolidinone derivatives have been shown to possess activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazolidinone structure significantly enhanced antibacterial activity, with certain derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Pathogen MIC (µg/mL) Compound Tested
Staphylococcus aureus83-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Escherichia coli16This compound

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Thiazolidinone derivatives are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study : Research involving MCF7 breast cancer cells demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

Research Findings : In vitro assays demonstrated that this compound exhibited stronger antioxidant activity compared to standard antioxidants such as ascorbic acid.

Antioxidant Assay Result Comparison Standard
DPPH Scavenging Activity70% at 50 µMAscorbic Acid (60%)
ABTS AssayIC50 = 25 µMAscorbic Acid (30 µM)

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by structural modifications. Key findings include:

  • Position 4 Modifications : Substituents at this position enhance anticancer efficacy.
  • Position 5 Modifications : Variations here often lead to improved antioxidant properties.
Substituent Position Biological Activity Impact
Position 4Enhances anticancer activity
Position 5Increases antioxidant capacity

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Bioactivity and Lipophilicity
Compound R₁ (3-position) R₂ (5-position) IC₅₀ (PET Inhibition, μmol/L) IC₅₀ (Antialgal Activity, μmol/L) Lipophilicity (log k) Reference
7b (Target compound) 4-Chlorophenyl 3-Nitrobenzylidene Not reported Not reported Not reported
(5Z)-5-(4-Bromobenzylidene) derivative Phenyl 4-Bromobenzylidene 3.0 3.5 3.12
(5Z)-5-(4-Chlorobenzylidene) derivative Phenyl 4-Chlorobenzylidene 4.2 1.3 2.98
(5Z)-5-(2-Hydroxybenzylidene) derivative Phenyl 2-Hydroxybenzylidene 8.7 7.8 1.45
(5Z)-5-(Pyrazin-2-ylmethylidene) 2-Hydroxyethyl Pyrazine-2-carbaldehyde 12.4 10.2 0.89

Key observations :

  • Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance PET inhibition and antialgal activity due to increased lipophilicity and membrane permeability .
  • 7b ’s 3-nitro group may reduce activity compared to 4-substituted analogs, as steric hindrance or electronic effects could limit target binding.

Structural and Spectral Comparisons

Table 2: Physical and Spectral Properties of Selected Derivatives
Compound Melting Point (°C) UV λₘₐₓ (nm) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
7b (Target compound) 257–263 367.6 1728 8.39 (H2'), 7.79 (H5')
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) 251–253 360.2 1732 7.55 (CH), 6.90 (OCH₃)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) >260 355.8 1715 6.85 (dioxole CH₂), 7.30 (CH)
(5Z)-3-Phenyl-5-(2-methylbenzylidene) 180–182 358.4 1730 7.42 (CH₃), 7.65 (CH)

Trends :

  • Nitro groups (as in 7b ) induce red shifts in UV spectra compared to methoxy or hydroxy substituents.
  • C=O stretches remain consistent (~1700–1730 cm⁻¹), confirming the rhodanine core’s stability .

Q & A

Q. Table 1: Synthesis Optimization

Solvent SystemCatalystYield (%)Reference
DMF/AcOH (1:2)NaOAc78
EthanolNaOAc65
THFNone42

Advanced: How can solvent choice and catalyst influence regioselectivity during synthesis?

Methodological Answer:
Regioselectivity in thiazolidinone formation is sensitive to solvent polarity and catalyst presence. DMF/AcOH mixtures stabilize the transition state via hydrogen bonding, favoring the 5-arylidene product. Catalytic sodium acetate minimizes side reactions (e.g., Schiff base formation) by maintaining a mildly acidic pH. For example, DMF/AcOH yields >75% target product, while non-polar solvents (e.g., THF) result in incomplete cyclization .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy: Confirms thioxo (C=S) stretch at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm) and the benzylidene proton (δ 8.1–8.3 ppm) are diagnostic. The thiazolidinone C4 carbonyl appears at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolves spatial arrangement, confirming Z/E isomerism of the benzylidene moiety .

Advanced: How to resolve discrepancies in NMR data interpretation for this compound?

Methodological Answer:
Contradictions in NMR assignments (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to deconvolute complex regions.
  • Dynamic NMR: Temperature-dependent studies clarify rotational barriers in the benzylidene group .
  • Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., 3-(4-methylphenyl)-2-thioxothiazolidin-4-one) validates shifts .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Activity: Tested via broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Enzyme Inhibition: Docking studies target enzymes like α-glucosidase or COX-2 .

Advanced: How to address conflicting cytotoxicity results across studies?

Methodological Answer:
Discrepancies often arise from:

  • Cell Line Variability: Validate findings using ≥3 cell lines (e.g., epithelial vs. leukemia).
  • Assay Conditions: Standardize incubation time (48–72 hours) and serum concentration (10% FBS).
  • Redox Interference: Include controls for thioxo group-mediated false positives in MTT assays .

Q. Table 2: Cytotoxicity Validation Workflow

StepActionReference
Cell Line SelectionUse adherent (HeLa) and suspension (Jurkat) lines
Assay ReplicationTriplicate runs with blinded analysis
Confirmatory AssayCombine MTT with apoptosis markers (Annexin V)

Advanced: What computational strategies predict electrophilic reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C5 of the thiazolidinone ring).
  • Fukui Indices: Highlight regions prone to nucleophilic attack (e.g., nitro group in 3-nitrobenzylidene) .
  • Molecular Dynamics: Simulate solvation effects on reactivity in aqueous vs. lipid environments .

Advanced: How to design ecotoxicological studies for environmental impact assessment?

Methodological Answer:
Adopt a tiered approach:

Physicochemical Profiling: Determine logP (octanol-water) and hydrolysis half-life.

Aquatic Toxicity: Test on Daphnia magna (LC₅₀) and algal growth inhibition.

Longitudinal Studies: Use randomized block designs with split plots to assess soil persistence (≥6 months) .

Q. Table 3: Ecotoxicological Parameters

ParameterMethodReference
logPShake-flask (OECD 107)
Daphnia LC₅₀48-hour immobilization assay
Soil DegradationHPLC-MS/MS monitoring

Advanced: What strategies mitigate yield variability in scaled-up synthesis?

Methodological Answer:

  • Moisture Control: Use anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • Catalyst Purity: Recrystallize sodium acetate to ≥99% purity.
  • Process Monitoring: Implement in-line FTIR to track reaction progression .

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